molecular formula C9H9NO3 B14850465 6-(1,3-Dioxolan-2-YL)nicotinaldehyde CAS No. 1256819-17-6

6-(1,3-Dioxolan-2-YL)nicotinaldehyde

Cat. No.: B14850465
CAS No.: 1256819-17-6
M. Wt: 179.17 g/mol
InChI Key: CKBGNLYBDWVECH-UHFFFAOYSA-N
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Description

6-(1,3-Dioxolan-2-YL)nicotinaldehyde is an organic compound that features a nicotinaldehyde moiety attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the formation of the 1,3-dioxolane ring through the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.

Major Products:

    Oxidation: 6-(1,3-Dioxolan-2-YL)nicotinic acid.

    Reduction: 6-(1,3-Dioxolan-2-YL)nicotinyl alcohol.

    Substitution: this compound imine or hydrazone derivatives.

Comparison with Similar Compounds

Uniqueness: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and dioxolane moieties, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

1256819-17-6

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-6-7-1-2-8(10-5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2

InChI Key

CKBGNLYBDWVECH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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